Welcome to the BenchChem Online Store!
molecular formula C10H15O3PS B8653184 (4-Methylsulfanyl-benzyl)-phosphonic acid dimethyl ester CAS No. 481679-70-3

(4-Methylsulfanyl-benzyl)-phosphonic acid dimethyl ester

Cat. No. B8653184
M. Wt: 246.27 g/mol
InChI Key: NFPIJSPXTOOTDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05501821

Procedure details

First, dimethyl (4-methylthiobenzyl)phosphonate was synthesized, as follows: Trimethylphosphite (206 g, 1.66 mol) was stirred at reflux, and 245 g (1.42 mol) of 4-methylmercaptobenzyl chloride (prepared as described in Ulman, et al. U.S. Pat. No. 4,792,208, Example 1) was added dropwise over 30 min. The mixture was kept at reflux for 4 hours, and then cooled to room temperature. Dimethyl (4-methylthiobenzyl)phosphonate was obtained by fractional distillation at reduced pressure. The yield was 263 grams, which is 75% of theoretical.
Quantity
206 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([O:6]C)[O:4][CH3:5].[CH3:8][S:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14]Cl)=[CH:12][CH:11]=1>>[CH3:8][S:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][P:3](=[O:6])([O:4][CH3:5])[O:2][CH3:1])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
206 g
Type
reactant
Smiles
COP(OC)OC
Step Two
Name
Quantity
245 g
Type
reactant
Smiles
CSC1=CC=C(CCl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First, dimethyl (4-methylthiobenzyl)phosphonate was synthesized
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
4,792,208, Example 1) was added dropwise over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C(CP(OC)(OC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.